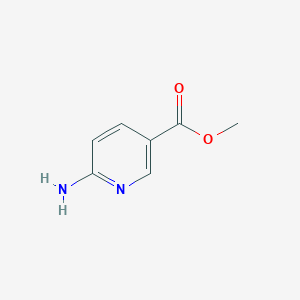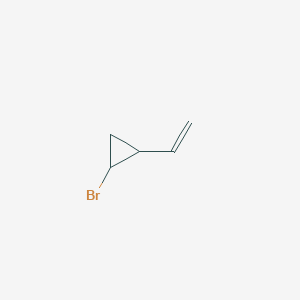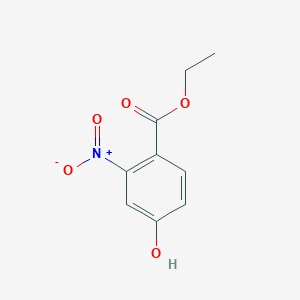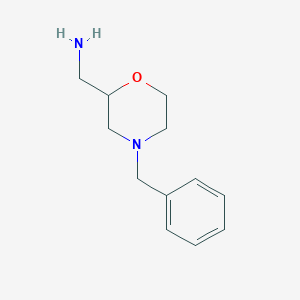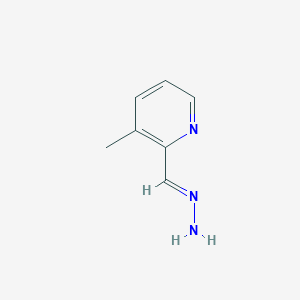
(E)-2-(hydrazonomethyl)-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(hydrazonomethyl)-3-methylpyridine, also known as HMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine is not well understood. However, studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can interact with various enzymes and proteins in the body, leading to the observed biological effects.
Biochemische Und Physiologische Effekte
(E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation. In vivo studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can reduce tumor growth in mice, protect against oxidative stress, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-2-(hydrazonomethyl)-3-methylpyridine in lab experiments is its versatility. (E)-2-(hydrazonomethyl)-3-methylpyridine can be easily synthesized and can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of using (E)-2-(hydrazonomethyl)-3-methylpyridine is its potential toxicity. (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling (E)-2-(hydrazonomethyl)-3-methylpyridine.
Zukünftige Richtungen
There are many potential future directions for (E)-2-(hydrazonomethyl)-3-methylpyridine research. One area of interest is the development of (E)-2-(hydrazonomethyl)-3-methylpyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of (E)-2-(hydrazonomethyl)-3-methylpyridine as a natural pesticide in agriculture. Additionally, (E)-2-(hydrazonomethyl)-3-methylpyridine can be used as a precursor for the synthesis of various organic compounds with potential applications in material science. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-2-(hydrazonomethyl)-3-methylpyridine.
Synthesemethoden
(E)-2-(hydrazonomethyl)-3-methylpyridine can be synthesized by reacting 3-methylpyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place at a temperature of around 80-90°C, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-2-(hydrazonomethyl)-3-methylpyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to have insecticidal and herbicidal effects. In material science, (E)-2-(hydrazonomethyl)-3-methylpyridine has been used as a precursor for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
106911-07-3 |
|---|---|
Produktname |
(E)-2-(hydrazonomethyl)-3-methylpyridine |
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
InChI-Schlüssel |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)/C=N/N |
SMILES |
CC1=C(N=CC=C1)C=NN |
Kanonische SMILES |
CC1=C(N=CC=C1)C=NN |
Synonyme |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



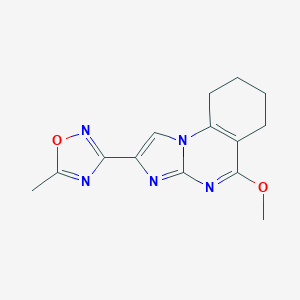
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
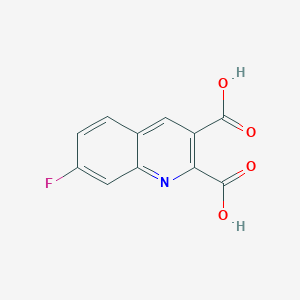
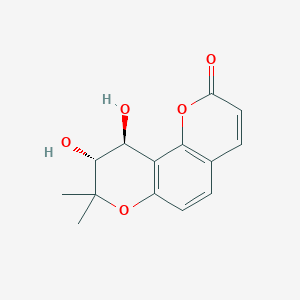
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
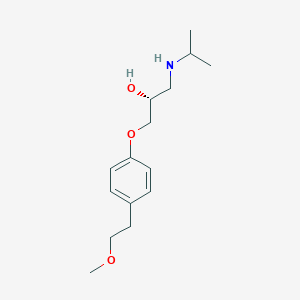
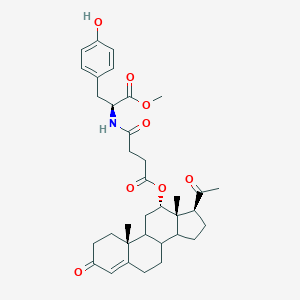
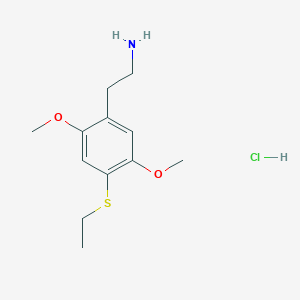
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
